2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide
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Overview
Description
2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chlorine atoms, an ethoxyethoxy group, and an isopropyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-ethoxyethanol and isopropylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves:
Reaction of 2,2-dichloroacetamide: with 2-ethoxyethanol in the presence of a base such as sodium hydroxide.
Addition of isopropylamine: to the reaction mixture to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to specific biological effects.
Interfering with cellular processes: Affecting cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloropropane: Shares the dichloro group but differs in the rest of the structure.
2,2-Dichloroacetamide: Similar backbone but lacks the ethoxyethoxy and isopropyl groups.
Uniqueness
2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
88498-37-7 |
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Molecular Formula |
C10H19Cl2NO3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-ethoxyethoxymethyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H19Cl2NO3/c1-4-15-5-6-16-7-13(8(2)3)10(14)9(11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
CXYGCZDEUUQGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCN(C(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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